

Z-Pro-Prolinal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Z-Pro-Prolinal	
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CAS Number: 88795-32-8

This in-depth technical guide provides a comprehensive overview of **Z-Pro-Prolinal** (Cb**z-Pro-Prolinal**), a potent and selective inhibitor of prolyl oligopeptidase (POP). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, experimental protocols, and biological significance of this compound.

Chemical Properties

Z-Pro-Prolinal is a synthetic dipeptide aldehyde that acts as a transition-state analog inhibitor. Its chemical and physical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C18H22N2O4	[1][2][3]
Molecular Weight	330.38 g/mol	[1][2][3]
Appearance	White to tan powder	[1]
Solubility	Soluble in DMSO (≥10 mg/mL; 25 mM)	[1][4]
Storage Temperature	-20°C	[1]
Storage Conditions	Desiccated	[1]
Purity	≥97% (HPLC)	[1][4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis, purification, and analysis of **Z-Pro-Prolinal**. The following sections provide generalized methodologies based on established synthetic and analytical chemistry principles for similar peptide aldehydes.

Synthesis of Z-Pro-Prolinal

The synthesis of **Z-Pro-Prolinal** can be achieved through a multi-step process involving the coupling of N-benzyloxycarbonyl-L-proline with L-prolinol, followed by oxidation of the resulting alcohol to the aldehyde. A general outline of the synthesis is described below.[5]

Step 1: Synthesis of L-Prolinol

L-proline is reduced to L-prolinol. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) at reduced temperatures.

- Materials: L-proline, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.
- Procedure:



- A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄
 in THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is then refluxed for several hours.
- After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of NaOH.
- The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure to yield crude L-prolinol, which can be purified by distillation or chromatography.

Step 2: Coupling of N-Benzyloxycarbonyl-L-proline and L-Prolinol

The N-protected proline is coupled with L-prolinol to form the dipeptide alcohol, N-Benzyloxycarbonyl-L-prolyl-L-prolinol. Standard peptide coupling reagents are used for this step.

Materials: N-Benzyloxycarbonyl-L-proline (Z-Pro-OH), L-prolinol, a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)), a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

Procedure:

- N-Benzyloxycarbonyl-L-proline is dissolved in an anhydrous solvent, and the coupling and activating agents are added at 0°C.
- After a short activation period, a solution of L-prolinol and a base in the same solvent is added to the mixture.
- The reaction is stirred at room temperature overnight.



- The reaction mixture is then filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
- The filtrate is washed sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude dipeptide alcohol.

Step 3: Oxidation to **Z-Pro-Prolinal**

The terminal alcohol of the dipeptide is oxidized to the corresponding aldehyde, **Z-Pro- Prolinal**. A mild oxidizing agent is required to avoid over-oxidation to the carboxylic acid.

- Materials: N-Benzyloxycarbonyl-L-prolyl-L-prolinol, an oxidizing agent (e.g., Dess-Martin periodinane (DMP) or Swern oxidation reagents: oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).
- Procedure (using Dess-Martin periodinane):
 - The dipeptide alcohol is dissolved in a suitable solvent such as dichloromethane.
 - Dess-Martin periodinane is added in one portion, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
 - The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
 - The layers are separated, and the aqueous layer is extracted with the organic solvent.
 - The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Z-Pro-Prolinal.

Purification of Z-Pro-Prolinal

The crude **Z-Pro-Prolinal** is typically purified by flash column chromatography on silica gel.

Stationary Phase: Silica gel (230-400 mesh).



- Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal gradient is determined by thin-layer chromatography (TLC) analysis of the crude product.
- Procedure:
 - The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel.
 - The solvent is evaporated, and the dry, adsorbed material is loaded onto the top of the prepared silica gel column.
 - The column is eluted with the chosen solvent system, and fractions are collected.
 - The fractions are analyzed by TLC, and those containing the pure product are combined.
 - The solvent is removed under reduced pressure to yield the purified Z-Pro-Prolinal.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized **Z-Pro-Prolinal**. A reversed-phase method is typically employed.

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is suitable.
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for peptides and related compounds.
- Flow Rate: A typical flow rate is 1 mL/min.
- Detection: UV detection at a wavelength of 214 nm or 254 nm is appropriate for the benzyloxycarbonyl group.
- Sample Preparation: A dilute solution of **Z-Pro-Prolinal** is prepared in the mobile phase or a compatible solvent like acetonitrile or DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **Z-Pro-Prolinal**.

- Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the protons of the two proline rings, and the aldehyde proton.
- ¹³C NMR: The spectrum will display signals for all 18 carbon atoms, including the characteristic aldehyde carbonyl carbon, the amide carbonyl carbons, and the carbons of the aromatic ring and the proline residues.[5]

Mechanism of Action and Biological Significance

Z-Pro-Prolinal is a highly potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[4]

The inhibitory mechanism of **Z-Pro-Prolinal** involves the formation of a stable, covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine residue in the active site of POP.[6] This transition-state analog effectively blocks the enzyme's catalytic activity.

POP plays a significant role in the regulation of various neuropeptides and peptide hormones, including substance P and arginine-vasopressin.[4][7] By inhibiting POP, **Z-Pro-Prolinal** can increase the levels of these neuropeptides in the brain, which has implications for cognitive function, memory, and mood.[4] Dysregulation of POP activity has been linked to several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][8] Therefore, inhibitors of POP like **Z-Pro-Prolinal** are valuable tools for studying the role of this enzyme in health and disease and represent potential therapeutic agents for these conditions.

Signaling Pathway

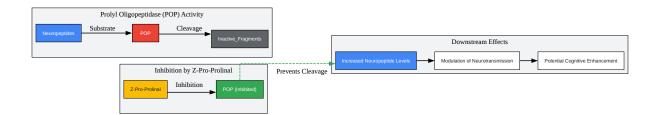




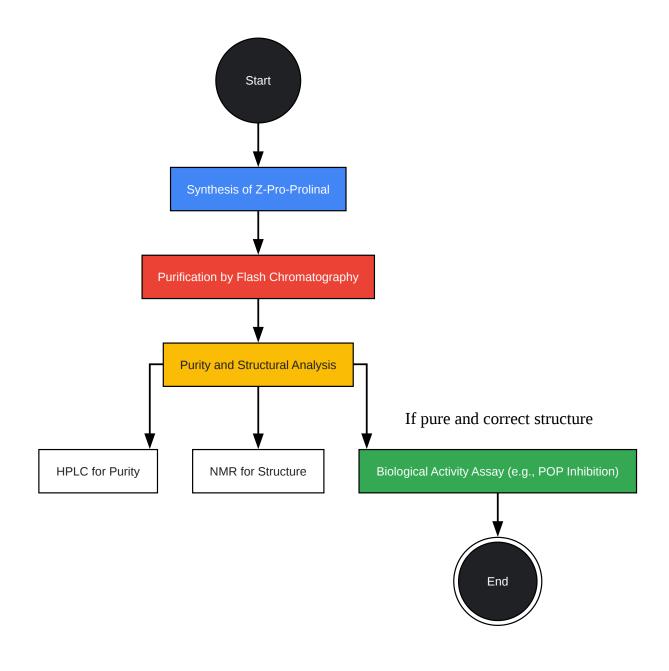


The following diagram illustrates the role of prolyl oligopeptidase in neuropeptide regulation and the inhibitory effect of **Z-Pro-Prolinal**.









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- To cite this document: BenchChem. [Z-Pro-Prolinal: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3064193#z-pro-prolinal-cas-number-and-chemical-properties]

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